molecular formula C7H6N2O2 B139120 3-Nitrosobenzamide CAS No. 144189-66-2

3-Nitrosobenzamide

Cat. No.: B139120
CAS No.: 144189-66-2
M. Wt: 150.13 g/mol
InChI Key: OZUBORKYZRYLSQ-UHFFFAOYSA-N
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Description

3-Nitrosobenzamide is an organic compound with the molecular formula C7H6N2O2. It is characterized by a nitroso group (-NO) attached to the benzene ring, specifically at the third position relative to the amide group (-CONH2). This compound is known for its yellow crystalline appearance and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrosobenzamide can be synthesized through the oxidation of 3-aminobenzamide using m-chloroperbenzoic acid. The reaction involves dissolving 3-aminobenzamide in an appropriate solvent and adding m-chloroperbenzoic acid. The mixture is then allowed to react, and the product is isolated by precipitation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of efficient oxidizing agents and optimized reaction parameters is crucial for industrial synthesis.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form nitrobenzamides.

    Reduction: It can be reduced to form 3-aminobenzamide.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitrobenzamides.

    Reduction: 3-Aminobenzamide.

    Substitution: Derivatives with different functional groups replacing the nitroso group.

Scientific Research Applications

3-Nitrosobenzamide has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Nitrobenzamide
  • 3-Aminobenzamide
  • 3-Methoxybenzamide

Comparison: 3-Nitrosobenzamide is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-nitrobenzamide has a nitro group instead of a nitroso group, leading to different reactivity patterns. Similarly, 3-aminobenzamide and 3-methoxybenzamide have amino and methoxy groups, respectively, which alter their chemical and biological properties .

Properties

IUPAC Name

3-nitrosobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-7(10)5-2-1-3-6(4-5)9-11/h1-4H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUBORKYZRYLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162642
Record name Nitrosobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144189-66-2
Record name Nitrosobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144189662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144189-66-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-NITROSOBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JL5O473RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-aminobenzamide (Aldrich Chemical Co.) (0.476 g, 3.50 mmol) in ethyl acetate (50 ml) at ambient temperature was added 1.208 g of 3-chloroperoxybenzoic acid (commercial grade, 50-60% purity, Aldrich), whereupon the solution turned green. After 10 minutes the mixture was extracted with 0.14M aqueous sodium bicarbonate (58 ml), washed with three successive 40-ml portions of water, dried over sodium sulfate, then reduced in volume to 20 mL by rotary evaporation and placed in the freezer (-20° C.), whereupon the product slowly deposited as a light yellow solid during a period of 72 hours (0.180 g, 34% yield).
Quantity
0.476 g
Type
reactant
Reaction Step One
Quantity
1.208 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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